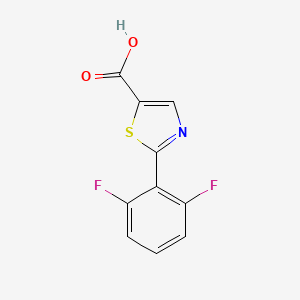

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

Description

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at position 2 and a carboxylic acid moiety at position 5. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and antifungal properties . The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen bonding and solubility, making this compound a promising candidate for drug development .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFOWNXSECHVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC=C(S2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl group. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions: This compound can be utilized to form carbon-carbon bonds, essential for constructing larger organic molecules.

- Synthesis of Pharmaceuticals: Its derivatives are explored for potential therapeutic agents due to their biological activity .

Biology

The compound has shown promise in biological research:

- Enzyme Inhibition Studies: It is used to investigate enzyme-ligand interactions, contributing to drug discovery efforts .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit varying degrees of antibacterial efficacy against different strains .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives of this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antitubercular Efficacy

Research conducted on thiazole derivatives showed promising results against Mycobacterium tuberculosis. Compounds derived from this compound exhibited IC50 values indicating potent antitubercular activity. These findings suggest potential pathways for developing new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and the difluorophenyl group allows the compound to bind effectively to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variations

The thiazole ring in the target compound can be compared to analogous structures with oxazole or benzimidazole cores:

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid (CAS: 1357624-98-6) :

- Replacing thiazole (S, N) with oxazole (O, N) reduces electron-withdrawing effects due to sulfur’s lower electronegativity compared to oxygen.

- The methoxy group at position 5 in the oxazole derivative lowers acidity (predicted pKa: 3.00) compared to the carboxylic acid in the thiazole analog .

- Biological implications: Thiazole’s sulfur may enhance membrane permeability and target binding via hydrophobic interactions .

- 2-(2,6-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid (BI-5057): The benzimidazole core is larger and more planar, favoring π-π stacking but reducing solubility.

Substituent Variations

- 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid (CAS: 736971-46-3): Chlorine substituents (vs. The methylene linker between the phenyl and thiazole groups adds flexibility, which may impact conformational preferences .

5-(3,4-Difluorophenyl)-furan-2-carboxylic acid (BA-4372) :

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

*Molecular weight inferred from analogs in .

Biological Activity

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a difluorophenyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties.

- Molecular Formula : C₉H₆F₂N₂O₂S

- Molecular Weight : 224.22 g/mol

- CAS Number : 1152614-44-2

Biological Activity Overview

Research on the biological activity of this compound has revealed various pharmacological effects, including anti-inflammatory, antioxidant, and potential antidiabetic properties.

1. Anti-inflammatory Activity

In vitro studies have indicated that thiazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar in structure to this compound have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity is often measured using IC₅₀ values in cell-based assays.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 71.11 | COX-2 inhibition |

| Other thiazole derivatives | Varies | Inhibition of inflammatory pathways |

2. Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Thiazole derivatives are known to scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage associated with various diseases.

3. Antidiabetic Effects

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes mellitus. For example, animal models have demonstrated that thiazole compounds can significantly reduce hyperglycemia and improve insulin sensitivity.

Case Study:

A study investigating the effects of a related thiazole derivative reported that administration led to:

- Decreased serum glucose levels.

- Improved lipid profiles (decreased triglycerides and LDL cholesterol).

- Enhanced antioxidant enzyme levels (e.g., superoxide dismutase).

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes.

- Scavenging Free Radicals : Its structure allows for effective scavenging of reactive oxygen species.

- Modulation of Signaling Pathways : It may influence pathways related to insulin signaling and lipid metabolism.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-difluorophenyl)-1,3-thiazole-5-carboxylic acid, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation of a substituted thioamide with a difluorophenyl-containing precursor. Key parameters include:

- Temperature control : Maintain 80–100°C to avoid side reactions (e.g., decarboxylation) .

- Catalyst selection : Use Lewis acids like ZnCl₂ to enhance ring closure efficiency .

- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the carboxylic acid form .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ = -110 to -125 ppm for ortho-fluorines) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 255.24 g/mol; observed: 255.23 ± 0.02) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps and HOMO-LUMO gaps for reactivity analysis .

Q. What are the recommended protocols for evaluating its solubility and stability under physiological conditions?

Methodological Answer:

Q. How should researchers design assays to screen for antimicrobial or anti-inflammatory activity?

Methodological Answer:

- Microbial assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Include a positive control (e.g., ciprofloxacin) and measure MIC values .

- Anti-inflammatory testing : Inhibit COX-2 enzyme in LPS-stimulated macrophages. Quantify prostaglandin E₂ (PGE₂) via ELISA .

Q. What safety and compliance guidelines apply to handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

- Regulatory compliance : Document all experiments under REACH guidelines (ECHA registration required for >1 kg/year) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

Q. What computational strategies resolve contradictions in experimental vs. predicted reactivity data?

Methodological Answer:

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Test mixtures of ethanol/water (70:30 v/v) or DMSO/ethyl acetate.

- Temperature gradient : Slow cooling from 50°C to 4°C over 48 hours enhances crystal quality .

Q. What methodologies address low reproducibility in biological assays involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.